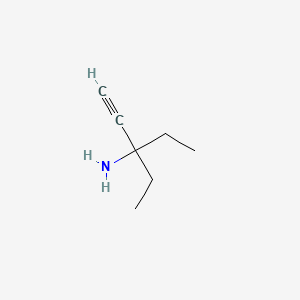
3-Ethylpent-1-yn-3-amine
説明
3-Ethylpent-1-yn-3-amine is an organic compound with the molecular formula C7H13N . It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 3-Ethylpent-1-yn-3-amine consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 111.18 g/mol . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
3-Ethylpent-1-yn-3-amine has a density of 0.845 g/cm3 and a boiling point of 132.7ºC at 760 mmHg . More detailed physical and chemical properties might be found in specialized chemical databases .科学的研究の応用
Pharmaceutical Applications: Neurodegenerative Disease Treatment
1,1-Diethylpropargylamine: is a precursor in the synthesis of propargylamine derivatives, which have significant pharmaceutical applications. Propargylamine derivatives like pargyline , rasagiline , and selegiline are utilized in treating neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, with neuroprotective effects that are crucial for managing symptoms and slowing disease progression.
Green Chemistry: Solvent-Free Synthesis
The compound plays a role in green chemistry initiatives, particularly in the solvent-free synthesis of propargylamines . This method is environmentally friendly and aligns with the principles of sustainable chemistry by avoiding the use of hazardous solvents, thus reducing the ecological footprint of chemical synthesis.
Material Science: Synthesis of Advanced Materials
In material science, 1,1-Diethylpropargylamine is involved in the synthesis of advanced materials. Its reactivity allows for the creation of polymers and composites with potential applications in electronics, coatings, and structural materials .
Analytical Research: Chromatography and Spectroscopy
This compound is used in analytical research, particularly in chromatography and spectroscopy, as a standard or reagent to analyze complex mixtures and identify chemical structures . Its properties facilitate the separation and quantification of components in a sample, which is essential for quality control and research.
Chemical Synthesis: Catalyst and Intermediate
1,1-Diethylpropargylamine: serves as a catalyst and intermediate in chemical synthesis. It’s involved in various coupling reactions, which are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and dyes .
Safety and Hazards
特性
IUPAC Name |
3-ethylpent-1-yn-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOKDNCUNZBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186066 | |
| Record name | 3-Ethylpent-1-yn-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpent-1-yn-3-amine | |
CAS RN |
3234-64-8 | |
| Record name | 3-Ethyl-1-pentyn-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylpent-1-yn-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylpent-1-yn-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpent-1-yn-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,1-Diethylpropargylamine be used to synthesize organometallic-labeled amino acids?
A: Yes, 1,1-Diethylpropargylamine plays a key role in a two-step palladium-catalyzed scheme for synthesizing ferrocene-labeled amino acids []. First, it reacts with ferrocene carboxylic acid to yield the corresponding propargyl amide. This intermediate is then coupled with p-iodoanilide amino acids via a palladium-catalyzed reaction to provide the desired ferrocene-labeled amino acid derivatives []. The 1,1-diethyl groups facilitate the purification process by enabling easy extraction of the final product with diethyl ether.
Q2: Can 1,1-Diethylpropargylamine be polymerized?
A: Yes, 1,1-Diethylpropargylamine can be polymerized using transition metal catalysts []. Molybdenum- and tungsten-based catalyst systems show comparable activity for its polymerization, unlike propargylamine polymerization where molybdenum catalysts are more effective []. The polymerization proceeds readily in both polar solvents like nitrobenzene and DMF, and non-polar aromatic solvents such as chlorobenzene and toluene []. The resulting poly(1,1-Diethylpropargylamine) is generally insoluble in organic solvents but exhibits stability against air oxidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)


